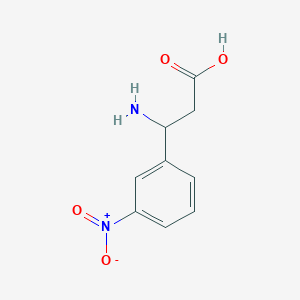

2-cyano-N-(prop-2-en-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-hydroxy-2-cyanoalk-2-enamides and 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides, involves multiple steps starting from cyanoacetic acid. These processes explore the conformations and isomerization behaviors of the compounds, highlighting the influence of solvents and substituents on their structures (Papageorgiou et al., 1998).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates solvent-dependent isomerization and a variety of conformations influenced by intramolecular interactions and the nature of substituents. X-ray crystallography and NMR spectroscopy are tools commonly used to investigate these structural characteristics, providing insights into the extended conformations and isomerization kinetics (Papageorgiou et al., 1998).

Chemical Reactions and Properties

2-Cyano-N-(prop-2-en-1-yl)acetamide and its derivatives participate in a variety of chemical reactions, including condensation, cyclization, and isomerization, leading to the formation of heterocyclic compounds. These reactions are influenced by the cyano and acetamide groups, allowing for the synthesis of functionally diverse molecules (Gouda et al., 2015).

Scientific Research Applications

1. Heterocyclic Synthesis

2-Cyano-N-(prop-2-en-1-yl)acetamide demonstrates significant utility in heterocyclic synthesis. It acts as an important intermediate for creating various novel heterocyclic systems. Its reactivity allows for the formation of heterocycles incorporating elements like thiophene, thiazole, pyrazole, pyridine, and pyrimidine, among others (Gouda et al., 2015).

2. Synthesis of Ethyl Nicotinates and Nicotinonitriles

The compound is used in the formation of 2-cyano-3-(dimethylamino)prop-2-ene thioamide, a reagent for organic synthesis. This enables the synthesis of a series of ethyl nicotinates and nicotinonitriles through vinyl substitution reactions (Dyachenko, 2019).

3. Antitumor Activity

Several studies highlight the potential of this compound derivatives in antitumor applications. Novel compounds derived from this chemical have been synthesized and shown to possess significant inhibitory effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

4. Antimicrobial and Surface Activities

Derivatives of this compound have been utilized in the creation of nonionic surface active agents with antimicrobial properties. These compounds exhibit activity against various microorganisms, indicating their potential in antimicrobial applications (El-Sayed et al., 2015).

5. Molecular Imprinted Polymer Applications

The compound has been explored for its use in enhancing molecular imprinted polymers, particularly as organic fillers in bagasse cellulose fibers. These polymers show promising results in various applications, including antimicrobial activities and computational calculations (Fahim & Abu-El Magd, 2021).

Safety and Hazards

properties

IUPAC Name |

2-cyano-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-8-6(9)3-4-7/h2H,1,3,5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBQAPDDXDMDKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325614 |

Source

|

| Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30764-67-1 |

Source

|

| Record name | 30764-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)